molecular formula C22H16N2O6 B2982414 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate CAS No. 313661-55-1

2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate

Cat. No.: B2982414
CAS No.: 313661-55-1
M. Wt: 404.378
InChI Key: UXOGDTCLODBPDM-UHFFFAOYSA-N
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Description

2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that belongs to the class of benzamides and benzoates. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an oxoethyl group and a nitrobenzoate moiety. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate typically involves a multi-step process:

    Formation of 4-Benzamidophenyl Acetate: This step involves the reaction of 4-aminobenzamide with acetic anhydride to form 4-benzamidophenyl acetate.

    Oxidation to 4-Benzamidophenyl Acetate Oxide: The acetate is then oxidized using an oxidizing agent such as potassium permanganate to form 4-benzamidophenyl acetate oxide.

    Esterification with 3-Nitrobenzoic Acid: The final step involves the esterification of 4-benzamidophenyl acetate oxide with 3-nitrobenzoic acid in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzamide and nitrobenzoate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzamides and benzoates.

Scientific Research Applications

2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The nitrobenzoate moiety may also contribute to the compound’s biological effects by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Benzamidophenyl Acetate: A precursor in the synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate.

    3-Nitrobenzoic Acid: Another precursor used in the synthesis.

    Benzamide Derivatives: Compounds with similar benzamide groups but different substituents.

Uniqueness

This compound is unique due to the combination of its benzamide and nitrobenzoate groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other benzamide and benzoate derivatives.

Properties

IUPAC Name

[2-(4-benzamidophenyl)-2-oxoethyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-20(14-30-22(27)17-7-4-8-19(13-17)24(28)29)15-9-11-18(12-10-15)23-21(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOGDTCLODBPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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